molecular formula C13H9FN4OS B12017822 5-(4-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 577699-37-7

5-(4-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12017822
CAS No.: 577699-37-7
M. Wt: 288.30 g/mol
InChI Key: VMMSXGFHCMVZHG-OVCLIPMQSA-N
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Description

5-(4-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorophenyl group, a furan ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Furan Ring: The furan ring is attached via a condensation reaction with a furan-2-carbaldehyde derivative.

    Formation of the Thiol Group: The thiol group is introduced through a thiolation reaction, typically using thiourea or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under conditions such as reflux or catalysis.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Bromophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Methylphenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(4-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

577699-37-7

Molecular Formula

C13H9FN4OS

Molecular Weight

288.30 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H9FN4OS/c14-10-5-3-9(4-6-10)12-16-17-13(20)18(12)15-8-11-2-1-7-19-11/h1-8H,(H,17,20)/b15-8+

InChI Key

VMMSXGFHCMVZHG-OVCLIPMQSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F

Canonical SMILES

C1=COC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

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